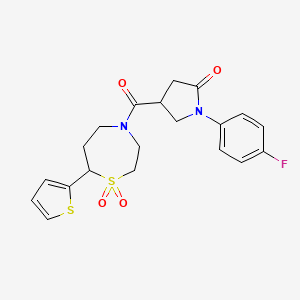

4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

CAS No.: 2034421-27-5

Cat. No.: VC5051299

Molecular Formula: C20H21FN2O4S2

Molecular Weight: 436.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034421-27-5 |

|---|---|

| Molecular Formula | C20H21FN2O4S2 |

| Molecular Weight | 436.52 |

| IUPAC Name | 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |

| Standard InChI Key | VNKBIKLTTAYCJO-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Introduction

Structural Components

-

Thiazepane Ring: This is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of a dioxido group indicates oxidation of the sulfur atom, which can affect its reactivity and stability.

-

Thiophene Group: Thiophene is a five-membered aromatic ring containing sulfur. It is known for its stability and ability to participate in various chemical reactions .

-

Pyrrolidinone Ring: This is a five-membered lactam ring, which is part of many biologically active compounds due to its ability to interact with biological targets .

-

4-Fluorophenyl Group: The fluorine atom in this group can enhance the compound's lipophilicity and influence its pharmacokinetic properties .

Synthesis

The synthesis of such complex molecules typically involves multi-step organic reactions. While specific methods for this compound are not detailed, related compounds often require careful selection of reagents and conditions to optimize yields and purity.

Potential Applications

Given its structural components, this compound could have potential applications in medicinal chemistry, particularly in areas where thiazepanes and pyrrolidinones have shown activity, such as neurological disorders or as part of drug discovery programs targeting specific enzymes or receptors .

Data Table: Related Compounds

Research Findings

While specific research findings on 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one are not available, related compounds have shown potential in various biological activities. For instance, thiazepane derivatives have been explored for their unique chemical properties and potential applications in organic synthesis. Additionally, compounds with similar structural motifs have been studied for their anti-inflammatory and antimicrobial activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume